1-(2,4-Difluorophenyl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXLAHNBVVIBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556299 | |
| Record name | 1-(2,4-Difluorophenyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115761-77-8 | |
| Record name | 1-(2,4-Difluorophenyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The nucleophilic substitution method involves reacting piperazine with 2,4-difluorobenzyl chloride in a polar aprotic solvent. Piperazine acts as a bidentate nucleophile, displacing the chloride ion from the benzyl chloride derivative. The reaction proceeds via an SN2 mechanism, forming the monosubstituted piperazine intermediate, which is subsequently protonated to yield the dihydrochloride salt.
Procedure and Optimization
Step 1 : Anhydrous piperazine (6.89 g, 80 mmol) is dissolved in freshly distilled tetrahydrofuran (THF, 40 mL).
Step 2 : 2,4-Difluorobenzyl chloride (20 mmol) is added dropwise under nitrogen atmosphere.
Step 3 : The mixture is refluxed for 4–6 hours, monitored by TLC (ethyl acetate/hexane, 1:1).
Step 4 : Post-reaction, the mixture is cooled, filtered, and concentrated. The crude product is dissolved in ethyl acetate (100 mL), washed with NaOH (pH >12), and dried over Na2SO4.
Step 5 : The free base is treated with HCl gas in ethanol to precipitate the dihydrochloride salt.
Table 1: Optimization Parameters for Nucleophilic Substitution
| Parameter | Condition | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| Solvent | THF | 89% | 98.5% | |
| Temperature | Reflux (66°C) | 85% | 97.8% | |
| Molar Ratio (Piperazine:Benzyl chloride) | 4:1 | 92% | 99.1% | |
| Acidification | HCl in ethanol | 95% | 99.6% |
Advantages : High yield (>90%), simplicity, and scalability.
Limitations : Requires strict anhydrous conditions and excess piperazine.
Cyclization Reaction
Patent-Based Synthesis
A patent-derived method uses 2,4-difluoroaniline and bis(2-chloroethyl)amine hydrochloride under high-temperature cyclization. The reaction forms the piperazine ring in situ, avoiding pre-functionalized piperazine.
Industrial-Scale Protocol
Step 1 : 2,4-Difluoroaniline (100 kg) and bis(2-chloroethyl)amine hydrochloride (165 kg) are heated to 160°C for 12 hours.
Step 2 : The crude product is treated with isopropanol (230 kg) for crystallization.
Step 3 : Recrystallization using methanol/water (10:1) yields the dihydrochloride salt.
Table 2: Cyclization Reaction Performance
| Condition | Outcome | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| Temperature | 160°C, 12 hours | 64% | 99.58% | |
| Solvent System | Isopropanol/methanol-water | 65.6% | 99.67% | |
| Molar Ratio (Aniline:Bis-chloroethyl) | 1:1.6 | 64% | 99.5% |
Advantages : Avoids piperazine handling, suitable for bulk production.
Limitations : Moderate yield (~65%), high energy input.
Nitro-Mannich Reaction
Diastereoselective Synthesis
This method employs a nitro-Mannich reaction to construct the piperazine ring with stereochemical control. A nitroalkane reacts with 2,4-difluorobenzaldehyde and ammonium acetate, followed by reduction and HCl treatment.
Key Steps
Step 1 : 2,4-Difluorobenzaldehyde (10 mmol), nitromethane (12 mmol), and ammonium acetate (15 mmol) are stirred in methanol at 0°C.
Step 2 : The nitroamine intermediate is reduced using H2/Pd-C (10 bar, 50°C).
Step 3 : The resulting amine is reacted with 1,2-dibromoethane to form the piperazine ring.
Step 4 : Acidification with HCl yields the dihydrochloride salt.
Table 3: Nitro-Mannich Reaction Metrics
| Parameter | Condition | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| Catalyst | Pd-C (10%) | 78% | 98.2% | |
| Pressure | 10 bar H2 | 75% | 97.5% | |
| Solvent | Methanol | 80% | 98.9% |
Advantages : Stereochemical control, avoids halogenated intermediates.
Limitations : Multi-step synthesis, moderate yield.
Hydrochloride Salt Formation
Acid-Base Titration
The free base (1-(2,4-difluorophenyl)piperazine) is dissolved in ethanol, and HCl gas is bubbled until pH <2. The precipitate is filtered, washed with cold ethanol, and dried.
Table 4: Salt Formation Efficiency
| Parameter | Outcome | Purity (HPLC) | Source |
|---|---|---|---|
| Solvent | Ethanol | 99.8% | |
| HCl Concentration | Gas-phase | 99.5% | |
| Washing Solvent | Cold ethanol | 99.7% |
Advantages : High purity, minimal byproducts.
Limitations : Requires careful pH control.
Analytical Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/phosphate buffer gradient) confirms purity >99.5% for all methods. NMR (D2O, 400 MHz) shows characteristic peaks: δ 7.45 (m, Ar-H), 3.25 (s, piperazine-H).
Comparative Analysis
| Method | Yield Range | Purity Range | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic | 85–95% | 97–99.6% | High | Moderate |
| Cyclization | 60–65% | 99.5–99.7% | Industrial | Low |
| Nitro-Mannich | 75–80% | 97.5–98.9% | Low | High |
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of difluorophenylpiperazine N-oxide.
Reduction: Formation of reduced difluorophenylpiperazine derivatives.
Substitution: Formation of substituted difluorophenylpiperazine derivatives with various functional groups.
Scientific Research Applications
1-(2,4-Difluorophenyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in studies of receptor binding and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
1-(2,4-Dichlorophenyl)piperazine Derivatives
- Structure : Substitution of fluorine with chlorine at the 2- and 4-positions of the phenyl ring.
- Key Differences: Electron Withdrawing Effects: Chlorine is less electronegative than fluorine but has a larger atomic radius, leading to steric and electronic differences in receptor interactions. Biological Activity: In quinolone antibiotics, 2,4-dichlorophenyl-piperazine derivatives (e.g., compounds 5a–c) showed moderate antibacterial activity, while their 2,4-difluorophenyl counterparts (e.g., compounds 6g–i) exhibited enhanced potency against Gram-positive and Gram-negative bacteria, likely due to improved membrane permeability . Metabolic Stability: Chlorine may increase susceptibility to oxidative metabolism compared to fluorine, reducing half-life .
1-(4-Chlorophenyl)piperazine Dihydrochloride
- Structure : A single chlorine substituent at the 4-position of the phenyl ring (CAS 38869-46-4).
- Applications: Primarily used as a reference standard in analytical chemistry (e.g., HPLC determination of antihistamines) rather than in CNS drug development .
1-(2-Fluorobenzyl)piperazine Dihydrochloride
- Structure : A fluorobenzyl group (-CH₂-C₆H₄F) attached to the piperazine ring (CAS 76835-09-1).
- Therapeutic Use: Functions as an anthelmintic agent in veterinary medicine, contrasting with the CNS-focused applications of the difluorophenyl derivative .
1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride (Trimetazidine Dihydrochloride)
- Structure : A trimethoxybenzyl substituent on the piperazine ring.
- Key Differences :
Comparative Data Table
| Compound Name | Substituent(s) | Molecular Formula | Key Biological Activity | Metabolic Notes |
|---|---|---|---|---|
| 1-(2,4-Difluorophenyl)piperazine | 2,4-difluorophenyl | C₁₀H₁₂Cl₂F₂N₂ | PET imaging ligands (mGluR2) | High stability due to fluorine |
| 1-(2,4-Dichlorophenyl)piperazine | 2,4-dichlorophenyl | C₁₀H₁₂Cl₄N₂ | Antibacterial agents | Prone to oxidative metabolism |
| 1-(4-Chlorophenyl)piperazine | 4-chlorophenyl | C₁₀H₁₃Cl₃N₂ | Analytical standards | Limited CNS penetration |
| 1-(2-Fluorobenzyl)piperazine | 2-fluorobenzyl | C₁₁H₁₇Cl₂FN₂ | Anthelmintic | High lipophilicity |
| Trimetazidine dihydrochloride | 2,3,4-trimethoxybenzyl | C₁₄H₂₂Cl₂N₂O₃ | Anti-ischemic | Demethylation in metabolism |
Biological Activity
1-(2,4-Difluorophenyl)piperazine dihydrochloride is a piperazine derivative characterized by a difluorophenyl substitution. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C10H12Cl2F2N2
- Molecular Weight : 234.67 g/mol
- Structure : The compound features a piperazine ring substituted with a 2,4-difluorophenyl group, which enhances its pharmacological properties.
This compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors and pathways:
- Adenosine A2A Receptor Antagonism : This compound has been implicated in the development of selective antagonists for the adenosine A2A receptor, which plays a significant role in neurological conditions such as Parkinson's disease and depression. Its structural features enhance binding affinity and selectivity for these receptors.
- Serotonin Receptor Interaction : Research indicates that piperazine derivatives can modulate serotonin receptors, influencing neurotransmitter dynamics. This modulation may provide therapeutic benefits in treating mood disorders and anxiety.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Neuropharmacological Studies
In a study focusing on the interaction of piperazine derivatives with neurotransmitter systems, this compound was shown to significantly affect receptor binding dynamics. The compound's ability to act as an antagonist at the adenosine A2A receptor was highlighted as a critical mechanism for its potential therapeutic effects in neurodegenerative diseases.
Anticancer Potential
Research has demonstrated that piperazine derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, studies indicated that this compound could induce apoptosis in certain leukemia and breast cancer cell lines. The compound's effectiveness was evaluated using flow cytometry assays, which revealed dose-dependent apoptotic activity .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Similarity | Unique Features |
|---|---|---|
| 1-(m-Trifluoromethylphenyl)piperazine | Similar piperazine core | Strong serotonin receptor activity |
| 1-(4-Fluorophenyl)piperazine | Substituted piperazine | Investigated for dopamine transport |
| 1-(3-Chlorophenyl)piperazine | Similar piperazine structure | Effects on anxiety disorders |
Q & A
Q. What ethical guidelines apply to in vivo studies with this compound?
- Methodological Answer : Follow institutional animal care protocols (IACUC) for dosing (mg/kg) and endpoint monitoring. Given its structural similarity to designer drugs (e.g., 1-(3-chlorophenyl)piperazine), include abuse liability assessments (e.g., conditioned place preference) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
